L 888607 Racemate

説明

特性

IUPAC Name |

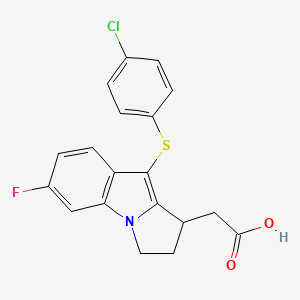

2-[4-(4-chlorophenyl)sulfanyl-7-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFNO2S/c20-12-1-4-14(5-2-12)25-19-15-6-3-13(21)10-16(15)22-8-7-11(18(19)22)9-17(23)24/h1-6,10-11H,7-9H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBAVONRPNJJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C3=C(C=CC(=C3)F)C(=C2C1CC(=O)O)SC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659163 | |

| Record name | {9-[(4-Chlorophenyl)sulfanyl]-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030017-51-6 | |

| Record name | {9-[(4-Chlorophenyl)sulfanyl]-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-888607 Racemate: A Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-888607 is a chiral molecule that has been characterized as possessing two distinct pharmacological profiles depending on its stereochemical composition. Published literature describes "L-888,607" as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). Conversely, "L 888607 Racemate" has been reported to act as an antagonist of the prostaglandin D2 receptor 1 (DP1) and, more potently, the thromboxane (B8750289) A2 receptor (TP). This dual activity suggests a complex pharmacology where the individual enantiomers likely possess distinct and opposing biological effects.

Data Presentation: Quantitative Pharmacology

The following tables summarize the quantitative data available for L-888,607 as a CRTH2 agonist and this compound as a DP1 and TP receptor antagonist.

Table 1: L-888,607 as a CRTH2 Agonist - Binding Affinity

| Target Receptor | Species | Ligand | Ki (nM) | Reference |

| CRTH2 (DP2) | Human | L-888,607 | 0.8 | [1] |

| DP1 | Human | L-888,607 | 2331 | [1] |

| TP | Human | L-888,607 | 283 | [1] |

| EP2 | Human | L-888,607 | 8748 | [1] |

| EP3-III | Human | L-888,607 | 1260 | [1] |

| EP4 | Human | L-888,607 | 4634 | [1] |

| FP | Human | L-888,607 | 10018 | [1] |

| IP | Human | L-888,607 | 14434 | [1] |

Table 2: L-888,607 as a CRTH2 Agonist - Functional Activity

| Assay | Cell Type/System | Parameter | Value | Reference |

| Agonist Activity | Recombinant and endogenously expressed CRTH2 | EC50 | 0.4 nM | [2] |

| Eosinophil Chemotaxis | Human Eosinophils | Stimulation | 100 nM | [2] |

Table 3: this compound as a DP1 and TP Antagonist - Binding Affinity

| Target Receptor | Ligand | Ki (nM) | Reference |

| DP1 | This compound | 132 | [3] |

| TP | This compound | 17 | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the above quantitative data are not fully available in the public domain. However, based on standard pharmacological assays, the following methodologies are likely to have been employed.

Binding Affinity Assays (Ki Determination)

-

Principle: Radioligand binding assays are a standard method for determining the affinity of a compound for a receptor. This involves a competition experiment where the test compound (L-888,607 or its racemate) competes with a known radiolabeled ligand for binding to cell membranes expressing the target receptor (CRTH2, DP1, or TP).

-

General Protocol:

-

Membrane Preparation: Cells (e.g., HEK293 or CHO cells) stably transfected with the human receptor of interest are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a suitable radioligand (e.g., [3H]PGD2 for CRTH2 and DP1, or a specific TP radioligand like [3H]SQ 29,548) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Agonist/Antagonist Assays (EC50/IC50 Determination)

-

Principle: Functional assays measure the biological response elicited by a compound through its interaction with a receptor. For G-protein coupled receptors like CRTH2, DP1, and TP, this often involves measuring changes in second messenger levels (e.g., cAMP, intracellular Ca2+) or downstream cellular responses (e.g., chemotaxis).

-

General Protocol for Agonist Activity (EC50):

-

Cell Culture: Cells endogenously expressing or transfected with the receptor of interest are cultured.

-

Stimulation: Cells are treated with increasing concentrations of the agonist (e.g., L-888,607 for CRTH2).

-

Response Measurement: The cellular response is measured. For Gi-coupled receptors like CRTH2, this could be a decrease in forskolin-stimulated cAMP levels or an increase in intracellular calcium. For Gs-coupled DP1, an increase in cAMP would be measured. For Gq-coupled TP, an increase in intracellular calcium or IP3 would be measured.

-

Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

-

-

General Protocol for Antagonist Activity:

-

Cell Culture and Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound for DP1 and TP).

-

Agonist Challenge: Cells are then stimulated with a fixed concentration (usually the EC50 or EC80) of a known agonist for the target receptor.

-

Response Measurement and Data Analysis: The inhibitory effect of the antagonist on the agonist-induced response is measured, and an IC50 value is determined.

-

Eosinophil Chemotaxis Assay

-

Principle: This assay assesses the ability of a compound to induce the directed migration of eosinophils, a key feature of CRTH2 activation.

-

General Protocol:

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

-

Chemotaxis Chamber: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.

-

Assay Setup: The lower compartment is filled with medium containing the chemoattractant (e.g., L-888,607), and the isolated eosinophils are placed in the upper compartment.

-

Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of migrated cells in the lower compartment is quantified, typically by microscopy or flow cytometry.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-888,607 as a CRTH2 Agonist

Caption: Signaling pathway of L-888,607 as a CRTH2 agonist.

Signaling Pathways of this compound as a DP1 and TP Antagonist

References

L-888,607 Racemate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of the L-888,607 racemate, a compound with a distinct pharmacological profile from its individual enantiomer. While the (S)-enantiomer, L-888,607, is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTH2), the racemic mixture has been characterized as a selective antagonist of the prostaglandin (B15479496) D2 receptor subtype 1 (DP1) and the thromboxane (B8750289) A2 receptor (TP). This duality makes the L-888,607 racemate a valuable tool for investigating the roles of these distinct prostanoid receptors in inflammatory and allergic diseases. This document details the discovery, pharmacological properties, and relevant signaling pathways, presenting quantitative data in a clear, tabular format and providing diagrams to illustrate key concepts.

Discovery and Pharmacological Profile

The discovery of L-888,607 was first reported in a 2005 publication by Gervais et al., which identified it as a potent and selective synthetic agonist of the CRTH2 receptor.[1] This receptor is a key player in the type 2 inflammatory response, being expressed on Th2 cells, eosinophils, and basophils.[1] L-888,607, the (S)-enantiomer, exhibits high affinity for the human CRTH2 receptor.

Subsequent investigations into the structure-activity relationship of this chemical series revealed a distinct pharmacological profile for the racemic mixture. Unlike the single enantiomer's agonist activity at CRTH2, L-888,607 racemate acts as an antagonist at the prostaglandin D2 receptor subtype 1 (DP1) and the thromboxane A2 receptor (TP).[2][3] This highlights the critical role of stereochemistry in determining the biological activity of this compound series.

Pharmacological Data

The following tables summarize the key quantitative data for L-888,607 and its racemate.

Table 1: Binding Affinity (Ki) of L-888,607 for Prostanoid Receptors

| Receptor | Ki (nM) |

| CRTH2 (DP2) | 0.8 |

| DP1 | 2331 |

| TP | 283 |

| EP2 | 8748 |

| EP3-III | 1260 |

| EP4 | 4634 |

| FP | 10018 |

| IP | 14434 |

Data from a study identifying L-888,607 as a selective CRTH2 agonist.[1]

Table 2: Binding Affinity (Ki) of L-888,607 Racemate for Prostanoid Receptors

| Receptor | Ki (nM) |

| DP1 | 132 |

| TP | 17 |

Data characterizing L-888,607 racemate as a DP1 and TP antagonist.[2][3]

Synthesis

While detailed, step-by-step synthesis protocols are often proprietary, the general chemical structure of L-888,607 is known to be 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H,4H-carbazol-1-yl]acetic acid. The synthesis of the racemate would follow a similar pathway but without the chiral separation or asymmetric synthesis step that isolates the (S)-enantiomer.

Chemical Properties

| Property | Value |

| L-888,607 CAS Number | 860033-06-3[4] |

| L-888,607 Racemate CAS Number | 1030017-51-6[5] |

| Molecular Formula | C19H15ClFNO2S[4] |

| Molecular Weight | 375.84 g/mol [4] |

Signaling Pathways

The distinct pharmacological profiles of L-888,607 and its racemate mean they modulate different signaling cascades. The following diagrams illustrate these pathways.

CRTH2 Agonism by L-888,607

L-888,607, as a CRTH2 agonist, mimics the action of its natural ligand, prostaglandin D2 (PGD2), on Th2 cells, eosinophils, and basophils. This activation is central to the progression of type 2 allergic inflammation.

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L 888607 - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of a potent and selective synthetic agonist at the CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

L-888607 Racemate: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-888607 Racemate is a potent and selective antagonist of the prostaglandin (B15479496) D2 receptor subtype 1 (DP1) and the thromboxane (B8750289) A2 receptor (TP). This technical guide provides a comprehensive overview of its known physicochemical properties, biological activity, and the signaling pathways it modulates. The information is presented to support research and development efforts in pharmacology and medicinal chemistry.

Physicochemical Properties

L-888607 Racemate is a synthetic, small-molecule compound. A summary of its key physicochemical properties is provided in the tables below. It is important to note that while some data is readily available from commercial suppliers, other specific properties such as melting point, boiling point, and pKa have not been found in publicly accessible literature.

Identification and Chemical Structure

| Property | Value |

| IUPAC Name | 2-(4-(5-chloro-2-(4-fluorophenyl)-1H-indol-1-yl)piperidin-1-yl)acetic acid |

| CAS Number | 1030017-51-6 |

| Molecular Formula | C21H19ClFN3O2S |

| Molecular Weight | 375.82 g/mol |

| Canonical SMILES | O=C(O)CC1CCN2C1=C(SC3=CC=C(Cl)C=C3)C4=C2C=C(F)C=C4 |

| Appearance | Solid |

| Color | Light yellow to yellow |

Solubility

| Solvent | Concentration | Notes |

| DMSO | 6 mg/mL (15.96 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended. |

Data sourced from MedchemExpress.[1]

Stability and Storage

| Form | Storage Temperature | Storage Period |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Data sourced from MedchemExpress.[1]

Biological Activity

L-888607 Racemate functions as a selective antagonist for two key G protein-coupled receptors (GPCRs) involved in inflammatory and physiological processes: the prostaglandin D2 receptor subtype 1 (DP1) and the thromboxane A2 receptor (TP).

Receptor Binding Affinity

| Target Receptor | Binding Affinity (Ki) |

| DP1 | 132 nM |

| TP | 17 nM |

Data sourced from MedchemExpress.[1]

Experimental Protocols

Preparation of Stock Solutions

To prepare stock solutions of L-888607 Racemate, the following table can be used as a guide for achieving various concentrations.

| Desired Concentration | Solvent | Mass of L-888607 Racemate |

| 1 mM | DMSO | 1 mg in 2.6607 mL |

| 5 mg in 13.3035 mL | ||

| 10 mg in 26.6071 mL | ||

| 5 mM | DMSO | 1 mg in 0.5321 mL |

| 5 mg in 2.6607 mL | ||

| 10 mg in 5.3214 mL | ||

| 10 mM | DMSO | 1 mg in 0.2661 mL |

| 5 mg in 1.3304 mL | ||

| 10 mg in 2.6607 mL |

Protocol:

-

Weigh the desired mass of L-888607 Racemate powder.

-

Add the calculated volume of high-purity DMSO.

-

If necessary, use an ultrasonic bath to facilitate dissolution.

-

Once a clear solution is obtained, aliquot for storage to prevent degradation from repeated freeze-thaw cycles.

Preparation of In Vitro and In Vivo Formulations

The following protocols yield a clear solution of ≥ 0.6 mg/mL. The saturation point is not specified.

Formulation 1 (for in vitro use):

-

Take 100 µL of a 6.0 mg/mL DMSO stock solution.

-

Add to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of saline to reach a final volume of 1 mL.

Formulation 2 (for in vivo use - SBE-β-CD):

-

Take 100 µL of a 6.0 mg/mL DMSO stock solution.

-

Add to 900 µL of a 20% SBE-β-CD solution in saline.

-

Mix thoroughly until a clear solution is formed.

Formulation 3 (for in vivo use - Corn Oil):

-

Take 100 µL of a 6.0 mg/mL DMSO stock solution.

-

Add to 900 µL of corn oil.

-

Mix thoroughly. Note: This formulation should be used with caution for dosing periods exceeding two weeks.[1]

Signaling Pathways and Mechanism of Action

L-888607 Racemate exerts its pharmacological effects by competitively inhibiting the binding of endogenous ligands to the DP1 and TP receptors, thereby blocking their downstream signaling cascades.

Antagonism of the DP1 Receptor Signaling Pathway

The prostaglandin D2 (PGD2) receptor, DP1, is a Gs protein-coupled receptor. Its activation by PGD2 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including the relaxation of smooth muscles and the inhibition of platelet aggregation. L-888607 Racemate blocks this pathway by preventing PGD2 from binding to the DP1 receptor.

Antagonism of the TP Receptor Signaling Pathway

The thromboxane A2 (TXA2) receptor, TP, can couple to multiple G proteins, primarily Gq and G13. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC). The G13 pathway activation leads to the stimulation of Rho/Rac GTPases, influencing cytoskeletal arrangement and cell motility. L-888607 Racemate blocks these signaling events by preventing TXA2 from binding to the TP receptor.

Conclusion

L-888607 Racemate is a valuable pharmacological tool for the investigation of DP1 and TP receptor-mediated processes. This guide provides a summary of its currently available physicochemical and biological data. Further experimental characterization of properties such as melting point, boiling point, and pKa would provide a more complete profile of this compound for advanced drug development applications. Researchers are encouraged to consult commercial supplier documentation for the most current product specifications.

References

L-888607 Racemate: A Dual-Acting Modulator of the Prostaglandin D2 Receptor System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathophysiological processes, including sleep regulation, inflammation, and allergic responses. Its biological effects are primarily mediated through two distinct G protein-coupled receptors: the PGD2 receptor 1 (DP1) and the PGD2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The development of selective ligands for these receptors is of significant interest for therapeutic intervention in various diseases. L-888607 is a chiral molecule that has emerged as a fascinating and complex pharmacological tool due to the distinct and opposing activities of its racemic mixture and its individual stereoisomers. This technical guide provides a comprehensive overview of L-888607, focusing on its dual activity as a DP1 receptor antagonist (in its racemic form) and a potent CRTH2 receptor agonist (as a single enantiomer).

Pharmacological Profile of L-888607

The pharmacological activity of L-888607 is critically dependent on its stereochemistry. The racemic mixture and the individual enantiomers exhibit markedly different binding affinities and functional activities at the DP1 and CRTH2 receptors.

L-888607 Racemate: A DP1 Receptor Antagonist

L-888607 racemate has been characterized as a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1).[1] However, it also displays significant affinity for the thromboxane (B8750289) A2 (TP) receptor.

L-888607 Enantiomer: A Potent CRTH2 Receptor Agonist

In contrast to the racemate, a single enantiomer of L-888607 is a potent and selective agonist of the CRTH2 (DP2) receptor.[2][3] This highlights the critical importance of stereochemistry in the interaction of this ligand with its target receptors.

Quantitative Data

The binding affinities (Ki) and functional potencies (EC50) of L-888607 and its racemate for various prostanoid receptors are summarized in the tables below.

Table 1: Binding Affinity (Ki) of L-888607 Racemate

| Receptor | Binding Affinity (Ki) [nM] |

| DP1 | 132[1] |

| TP | 17[1] |

Table 2: Binding Affinity (Ki) of L-888607 (CRTH2 Agonist Enantiomer)

| Receptor | Binding Affinity (Ki) [nM] |

| CRTH2 (DP2) | 0.8[2][4] |

| DP1 | 211 - 2331[2][3] |

| TP | 283[2] |

| EP2 | 8748[2] |

| EP3-III | 1260[2] |

| EP4 | 4634[2] |

| FP | 10018[2] |

| IP | 14434[2] |

Table 3: Functional Activity (EC50) of L-888607 (CRTH2 Agonist Enantiomer)

| Receptor | Functional Assay | Potency (EC50) [nM] |

| CRTH2 (DP2) | Eosinophil Chemotaxis | 0.4[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of L-888607.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of L-888607 racemate and its enantiomers for DP1, CRTH2, and other prostanoid receptors.

Protocol:

-

Membrane Preparation:

-

Cell lines stably expressing the human recombinant DP1 or CRTH2 receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Binding buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]PGD2 for both DP1 and CRTH2). The concentration should be close to the Kd of the radioligand for the respective receptor.

-

Increasing concentrations of the unlabeled competitor (L-888607 racemate or enantiomer).

-

Membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.

-

The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding curves.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Objective: To determine the antagonist activity of L-888607 racemate at the DP1 receptor.

Protocol:

-

Cell Culture:

-

Use a cell line stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).

-

Seed the cells in 96-well plates and grow to near confluency.

-

-

cAMP Assay:

-

Wash the cells with a serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with increasing concentrations of L-888607 racemate for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a known DP1 agonist (e.g., PGD2 or BW245C) at a concentration that elicits a submaximal response (e.g., EC80).

-

After stimulation (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

-

Data Analysis:

-

Generate concentration-response curves for the antagonist.

-

Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

-

Objective: To determine the agonist activity of the L-888607 enantiomer at the CRTH2 receptor.

Protocol:

-

Cell Culture and Dye Loading:

-

Use a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).

-

Seed the cells in black-walled, clear-bottom 96-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Calcium Flux Measurement:

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add increasing concentrations of the L-888607 enantiomer to the wells.

-

Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The agonist response is typically measured as the peak fluorescence intensity or the area under the curve.

-

Generate concentration-response curves and calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

-

Signaling Pathways

DP1 Receptor Signaling Pathway

The DP1 receptor is a Gs protein-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.[5][6][7]

Caption: DP1 Receptor Signaling Pathway

CRTH2 (DP2) Receptor Signaling Pathway

The CRTH2 receptor is coupled to a Gi protein. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Simultaneously, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses, including chemotaxis and degranulation of immune cells.[8][9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]

- 6. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

- 9. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 10. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Stereochemistry of L-888,607 Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-888,607 has been identified as a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] CRTH2 is a G protein-coupled receptor (GPCR) that plays a significant role in allergic inflammation, making it a key target for therapeutic intervention in diseases such as asthma and allergic rhinitis.[1][3] The stereochemistry of pharmacologically active molecules is a critical aspect of drug development, as enantiomers of a chiral compound can exhibit significantly different biological activities, metabolic profiles, and toxicities.[4][5]

This technical guide aims to provide an in-depth understanding of the stereochemistry of the L-888,607 racemate. However, a comprehensive search of the scientific literature, including the seminal publication by Gervais et al. (2005), did not yield specific details regarding the synthesis of the L-888,607 racemate, its chiral separation into individual enantiomers, or a comparative analysis of the biological activities of these enantiomers. The available public information focuses on the pharmacological properties of a single entity, "L-888,607," without specifying its stereochemical nature (i.e., whether it is a racemate or a single enantiomer).

Therefore, this guide will present the known pharmacological data for L-888,607, detail the signaling pathway of its target receptor, CRTH2, and provide generalized, representative experimental protocols for the synthesis, chiral separation, and biological evaluation of a chiral compound of this nature. The provided workflows and protocols are illustrative and based on standard methodologies in medicinal chemistry and pharmacology.

L-888,607 and its Target: The CRTH2 Receptor

L-888,607 is a potent agonist of the CRTH2 receptor, exhibiting subnanomolar affinity. Its selectivity for CRTH2 over other prostanoid receptors is a key feature, suggesting a targeted mechanism of action.

Quantitative Data: Receptor Binding Profile of L-888,607

The following table summarizes the binding affinities (Ki values) of L-888,607 for the human CRTH2 receptor and a panel of other human prostanoid receptors. This data highlights the compound's high affinity and selectivity for CRTH2.

| Receptor | Ki (nM) |

| CRTH2 (DP2) | 0.8 |

| DP1 | 2331 |

| TP | 283 |

| EP2 | 8748 |

| EP3-III | 1260 |

| EP4 | 4634 |

| FP | 10018 |

| IP | 14434 |

Data sourced from Gervais FG, et al. Mol Pharmacol. 2005.

CRTH2 Signaling Pathway

The CRTH2 receptor is coupled to the Gi/o family of heterotrimeric G proteins.[6] Upon agonist binding, such as by L-888,607, the receptor activates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] Furthermore, the dissociation of the G protein subunits can lead to the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations.[1] This signaling cascade ultimately mediates the chemotaxis of immune cells, including T-helper type 2 (Th2) lymphocytes, eosinophils, and basophils, to sites of inflammation.[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, chiral separation, and biological evaluation of a chiral compound like L-888,607. It is important to reiterate that these are generalized protocols and not the specific methods used for L-888,607, as those details are not publicly available.

Hypothetical Synthesis of L-888,607 Racemate

A plausible synthetic route to a racemic indole (B1671886) acetic acid derivative like L-888,607 could involve a multi-step process, such as a Fischer indole synthesis followed by alkylation.

Protocol:

-

Fischer Indole Synthesis: Reacting a suitably substituted phenylhydrazine (B124118) with a corresponding ketone under acidic conditions to form the indole core.

-

N-Alkylation: Alkylation of the indole nitrogen with an appropriate alkyl halide.

-

Side Chain Introduction: Introduction of the acetic acid moiety at the C3 position of the indole ring, for example, through a reaction with ethyl diazoacetate followed by hydrolysis.

-

Purification: The final racemic product would be purified by column chromatography on silica (B1680970) gel.

Chiral Separation of Racemate by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method for separating enantiomers.

Protocol:

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with derivatized cellulose (B213188) or amylose, would be a suitable starting point for method development.

-

Mobile Phase Screening: A screening of different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), with or without additives like trifluoroacetic acid or diethylamine, would be performed to achieve baseline separation of the enantiomers.

-

Optimization: The mobile phase composition, flow rate, and column temperature would be optimized to maximize resolution and minimize run time.

-

Detection: The separated enantiomers would be detected using a UV detector at an appropriate wavelength.

-

Fraction Collection: For preparative separations, fractions corresponding to each enantiomeric peak would be collected.

Receptor Binding Assay

A radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human CRTH2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, is used.

-

Competition Binding: A constant concentration of a radiolabeled CRTH2 ligand (e.g., [3H]-PGD2) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compounds (the individual enantiomers of L-888,607).

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Functional cAMP Assay

A functional assay to measure changes in intracellular cAMP levels is used to determine the agonistic or antagonistic activity of a compound at a G protein-coupled receptor.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the human CRTH2 receptor are cultured to an appropriate density.

-

Cell Plating: Cells are seeded into 96- or 384-well plates.

-

Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of increasing concentrations of the test compounds (the individual enantiomers of L-888,607).

-

Adenylyl Cyclase Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or AlphaScreen) or a luciferase-based reporter assay.

-

Data Analysis: The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined by plotting the cAMP levels against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, separation, and characterization of a chiral compound like L-888,607.

Conclusion

L-888,607 is a valuable pharmacological tool for studying the in vivo function of the CRTH2 receptor due to its high potency and selectivity. While the importance of stereochemistry in pharmacology is well-established, the specific stereochemical properties of L-888,607, including the differential activities of its enantiomers, remain undisclosed in the public domain. This guide has provided the currently available information on L-888,607 and its interaction with the CRTH2 receptor, and has outlined the standard experimental approaches that would be necessary to fully elucidate the stereochemistry of its racemate. Further research and disclosure from the original investigators would be required to provide a definitive and complete stereochemical and pharmacological profile of the L-888,607 enantiomers.

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

L 888607 Racemate: A Technical Guide to Target Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L 888607 racemate is a significant pharmacological tool for researchers investigating prostanoid signaling pathways. It is recognized as a selective antagonist for the prostaglandin (B15479496) D2 receptor subtype 1 (DP1) and also exhibits high affinity for the thromboxane (B8750289) A2 receptor (TP). This dual activity makes it a compound of interest in studies related to inflammation, allergy, and cardiovascular conditions. This technical guide provides an in-depth overview of the target receptor binding affinity of this compound, detailed experimental methodologies for its characterization, and a summary of the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for its primary targets, the DP1 and TP receptors, has been quantified using competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Target Receptor | Binding Affinity (Ki) |

| This compound | Prostaglandin D2 Receptor 1 (DP1) | 132 nM |

| This compound | Thromboxane A2 Receptor (TP) | 17 nM |

Data sourced from publicly available pharmacological databases.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for DP1 and TP receptors is typically achieved through competitive radioligand binding assays. While the specific proprietary protocols may vary, the following represents a standard and plausible methodology.

Objective:

To determine the inhibitory constant (Ki) of this compound for the DP1 and TP receptors by measuring its ability to displace a known radioligand.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human DP1 or TP receptor (e.g., HEK293 or CHO cells).

-

Radioligand:

-

For DP1 receptor: [3H]-PGD2 or another suitable radiolabeled DP1 agonist/antagonist.

-

For TP receptor: [3H]-SQ 29,548 or another suitable radiolabeled TP antagonist.

-

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand for the respective receptor (e.g., unlabeled PGD2 for DP1, U-46619 for TP).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2 or 10 mM MnCl2).

-

Scintillation Cocktail: A liquid formulation that emits light when excited by radioactive decay.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: A vacuum manifold for rapid filtration.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation:

-

Cultured cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

The assay is performed in microtiter plates.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand.

-

Increasing concentrations of the test compound (this compound) or the non-specific binding control.

-

The cell membrane preparation.

-

-

-

Incubation:

-

The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with scintillation cocktail.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression analysis.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Signaling Pathways

This compound, as an antagonist, blocks the downstream signaling initiated by the natural ligands of the DP1 and TP receptors.

Prostaglandin D2 Receptor 1 (DP1) Signaling Pathway

The DP1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[1] Upon activation by its endogenous ligand, prostaglandin D2 (PGD2), the DP1 receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1]

-

Ligand Binding: PGD2 binds to the extracellular domain of the DP1 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Downstream Effects: Increased levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response. In many cell types, this response is associated with smooth muscle relaxation and inhibition of platelet aggregation.

As an antagonist, this compound binds to the DP1 receptor but does not induce the conformational change necessary for Gs protein activation, thereby blocking the PGD2-mediated increase in cAMP.

Thromboxane A2 Receptor (TP) Signaling Pathway

The TP receptor is also a GPCR, but it couples to different G proteins, primarily Gq (Gαq) and G13 (Gα13).[2] This leads to the activation of distinct downstream signaling cascades.

-

Ligand Binding: Thromboxane A2 (TXA2) binds to the TP receptor.

-

Gq Pathway:

-

G-Protein Activation: The activated TP receptor activates the Gq protein.

-

Phospholipase C Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release and PKC Activation: IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased Ca2+, activates Protein Kinase C (PKC). These events lead to cellular responses such as platelet aggregation and smooth muscle contraction.

-

-

G13 Pathway:

-

G-Protein Activation: The TP receptor can also activate the G13 protein.

-

RhoGEF Activation: The activated Gα13 subunit activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).

-

RhoA Activation: RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, thereby activating it.

-

ROCK Activation and Cytoskeletal Changes: Activated RhoA stimulates Rho-associated kinase (ROCK), which leads to phosphorylation of myosin light chain and subsequent cytoskeletal changes, contributing to cell shape change and contraction.

-

This compound acts as an antagonist at the TP receptor, preventing TXA2 from initiating these Gq and G13-mediated signaling events.

Experimental Workflow

The following diagram illustrates a generalized workflow for a competitive radioligand binding assay.

Conclusion

This compound is a valuable research tool with well-characterized high affinity for both DP1 and TP receptors. Understanding its binding characteristics and the signaling pathways it modulates is crucial for its effective application in pharmacological research. The methodologies described in this guide provide a framework for the consistent and accurate determination of its receptor binding properties, facilitating further investigation into the roles of DP1 and TP receptors in health and disease.

References

Unraveling the Cellular Activity of L-888607 Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of L-888607 racemate in cellular models. It is designed to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, with a focus on prostanoid receptor signaling. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the complex signaling pathways involved.

Core Findings: A Dual-Activity Profile

L-888607 has been characterized primarily as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). However, the commercially available racemate has also been described as an antagonist of the Prostaglandin D2 receptor 1 (DP1) and the Thromboxane A2 (TXA2) receptor (TP). This dual-activity profile suggests a complex pharmacology that may vary depending on the specific enantiomer and the cellular context.

Quantitative Data Summary

The following tables summarize the reported quantitative data for L-888607 and its racemate, highlighting its interactions with key prostanoid receptors.

Table 1: Agonist Activity of L-888,607 at the CRTH2 Receptor

| Parameter | Value | Cell System/Assay |

| Ki | 4 nM | Radioligand binding assay with human CRTH2 receptor.[1] |

| EC50 | 0.4 nM | Agonist activity on recombinant and endogenously expressed CRTH2 receptor.[1] |

| Functional Activity | Stimulates eosinophil chemotaxis at 100 nM.[1] | Chemotaxis assay with human eosinophils. |

Table 2: Antagonist and Binding Affinity of L-888607 Racemate at DP1 and TP Receptors

| Receptor Target | Parameter | Value |

| DP1 | Ki | 132 nM |

| TP | Ki | 17 nM |

Note: The data in Table 2 is based on a supplier's datasheet for the racemate and may represent the activity of one or both enantiomers.

Key Signaling Pathways

The biological effects of L-888607 are mediated through its interaction with G protein-coupled receptors (GPCRs) that are part of the prostanoid signaling cascade. The primary targets are the CRTH2, DP1, and TP receptors, each coupled to distinct intracellular signaling pathways.

CRTH2 Signaling Pathway

L-888,607 is a potent agonist of the CRTH2 receptor, which is predominantly expressed on Th2 cells, eosinophils, and basophils. CRTH2 is coupled to a Gαi subunit. Upon agonist binding, this pathway leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca²⁺) mobilization, ultimately promoting chemotaxis and pro-inflammatory responses.

DP1 and TP Receptor Signaling Pathways

While L-888,607 itself is primarily a CRTH2 agonist, the racemate exhibits binding affinity for DP1 and TP receptors, suggesting potential antagonistic activity.

-

DP1 Receptor: This receptor is coupled to a Gαs subunit. Its activation by the endogenous ligand Prostaglandin D2 (PGD2) leads to an increase in intracellular cAMP, which generally has anti-inflammatory effects. Antagonism by a component of the L-888607 racemate would block these effects.

-

TP Receptor: The Thromboxane A2 receptor is coupled to Gαq and Gα12/13. Activation of this receptor by Thromboxane A2 (TXA2) stimulates phospholipase C (PLC) and the Rho/Rac pathways, leading to increased intracellular calcium, vasoconstriction, and platelet aggregation. Antagonism by a component of the L-888607 racemate would inhibit these processes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key cellular assays used to characterize the activity of L-888607.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific receptor.

-

Cell Membrane Preparation:

-

HEK293 cells stably expressing the human CRTH2, DP1, or TP receptor are cultured and harvested.

-

Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

The lysate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer and protein concentration is determined.

-

-

Binding Assay:

-

In a 96-well plate, cell membranes are incubated with a constant concentration of a specific radioligand (e.g., [³H]PGD₂ for CRTH2 and DP1, or [³H]SQ29548 for TP).

-

Increasing concentrations of unlabeled L-888607 racemate are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

-

The plate is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The IC₅₀ value (the concentration of L-888607 that inhibits 50% of specific radioligand binding) is determined by non-linear regression.

-

The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay (for EC50 Determination)

This assay measures the ability of a compound to induce an increase in intracellular calcium, a hallmark of Gαi and Gαq coupled receptor activation.

-

Cell Preparation:

-

Cells endogenously expressing or transfected with the CRTH2 receptor (e.g., human eosinophils or HEK293-CRTH2 cells) are seeded in a black-walled, clear-bottom 96-well plate.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Compound Addition and Measurement:

-

The plate is placed in a fluorescence microplate reader (e.g., a FlexStation).

-

Baseline fluorescence is measured.

-

Increasing concentrations of L-888,607 are automatically added to the wells.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.

-

-

Data Analysis:

-

The peak fluorescence response at each concentration of L-888,607 is determined.

-

A dose-response curve is generated, and the EC₅₀ value (the concentration of L-888,607 that produces 50% of the maximal response) is calculated.

-

Eosinophil Chemotaxis Assay

This assay assesses the ability of a compound to induce the directed migration of eosinophils.

-

Eosinophil Isolation:

-

Human eosinophils are isolated from the peripheral blood of healthy donors using methods such as negative immunomagnetic selection.

-

-

Chemotaxis Assay:

-

A multi-well chemotaxis chamber (e.g., a Transwell plate with a 5 µm pore size polycarbonate membrane) is used.

-

The lower chamber is filled with assay medium containing various concentrations of L-888,607 or a control chemoattractant.

-

A suspension of purified eosinophils is added to the upper chamber.

-

The plate is incubated to allow for cell migration through the membrane towards the chemoattractant.

-

-

Quantification of Migration:

-

After the incubation period, the non-migrated cells on the top of the membrane are removed.

-

The cells that have migrated to the bottom of the membrane are fixed and stained.

-

The number of migrated cells is counted using a microscope or a plate reader.

-

-

Data Analysis:

-

The results are expressed as the number of migrated cells or as a chemotactic index (the fold increase in migration over the medium control).

-

A dose-response curve for chemotaxis can be generated.

-

Experimental Workflow Overview

The following diagram illustrates a typical workflow for characterizing the cellular activity of a compound like L-888607.

Conclusion

L-888607 presents a complex pharmacological profile, with a potent and selective agonistic activity at the CRTH2 receptor and potential antagonistic effects of its racemate at DP1 and TP receptors. Understanding these distinct activities is crucial for interpreting experimental results and for the potential development of this and related compounds as therapeutic agents, particularly in the context of allergic and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers working to further elucidate the cellular mechanisms of L-888607 and other prostanoid receptor modulators.

References

L-888607 Racemate (CAS 1030017-51-6): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of L-888607 Racemate, a potent antagonist of key prostaglandin (B15479496) receptors. This guide details its mechanism of action, physicochemical properties, and provides detailed experimental protocols and signaling pathway visualizations to support further research and development.

Core Compound Details

L-888607 Racemate, with the systematic name 2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid, is a synthetic molecule that has garnered interest for its dual antagonist activity. It is a racemic mixture, meaning it contains equal amounts of its two enantiomers.

| Property | Value |

| CAS Number | 1030017-51-6 |

| Molecular Formula | C₁₉H₁₅ClFNO₂S |

| Molecular Weight | 375.84 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

Mechanism of Action and Biological Activity

L-888607 Racemate is recognized as a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1) and the thromboxane (B8750289) A2 receptor (TP).[1] Its binding affinity for these G-protein coupled receptors (GPCRs) has been quantified, demonstrating high potency.

The compound exhibits a modest binding affinity for the DP1 receptor, while demonstrating approximately 8-fold higher potency for the TP receptor.[1] This dual antagonism suggests potential therapeutic applications in conditions where both prostaglandin D2 and thromboxane A2 signaling pathways are implicated, such as in certain inflammatory and allergic diseases.

Quantitative Biological Data

| Target Receptor | Binding Affinity (Kᵢ) |

| Prostaglandin D2 Receptor 1 (DP1) | 132 nM[1] |

| Thromboxane A2 Receptor (TP) | 17 nM[1] |

Signaling Pathways

The antagonism of DP1 and TP receptors by L-888607 Racemate interrupts their respective signaling cascades. Understanding these pathways is crucial for elucidating the compound's cellular effects.

Prostaglandin D2 (DP1) Receptor Signaling

Activation of the DP1 receptor by its endogenous ligand, prostaglandin D2 (PGD2), primarily couples to the stimulatory G protein (Gs). This initiates a cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP can then modulate various downstream cellular processes. By blocking this receptor, L-888607 Racemate is expected to inhibit the PGD2-mediated increase in cAMP.

Thromboxane A2 (TP) Receptor Signaling

The thromboxane A2 (TXA2) receptor (TP) can couple to multiple G proteins, including Gq and G12/13. Activation by TXA2 leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), leading to a range of cellular responses including platelet aggregation and smooth muscle contraction. L-888607 Racemate's antagonism of the TP receptor would inhibit these TXA2-mediated events.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization of L-888607 Racemate.

Competitive Radioligand Binding Assay for DP1 and TP Receptors

This protocol outlines a general method for determining the binding affinity (Kᵢ) of L-888607 Racemate for the DP1 and TP receptors using a competitive radioligand binding assay.

Materials:

-

Membrane Preparations: Cell membranes expressing either human recombinant DP1 or TP receptors.

-

Radioligand: [³H]PGD₂ for DP1 assays or a suitable radiolabeled TP agonist/antagonist (e.g., [³H]U46619) for TP assays.

-

L-888607 Racemate: Stock solution in DMSO, serially diluted.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled DP1 or TP ligand.

-

Glass Fiber Filters: (e.g., GF/B or GF/C).

-

Scintillation Cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add binding buffer, the serially diluted L-888607 Racemate (or vehicle for total binding, or non-specific control), and the cell membrane preparation.

-

Initiate Reaction: Add the radioligand to all wells to start the binding reaction. The final volume should be consistent across all wells (e.g., 200 µL). The concentration of the radioligand should be approximately at its Kd value.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

-

Washing: Immediately wash the filters with multiple volumes of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of L-888607 Racemate.

-

Determine the IC₅₀ value (the concentration of L-888607 Racemate that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Proposed Synthesis of L-888607 Racemate

While a specific, detailed synthesis protocol for L-888607 Racemate is not publicly available, a plausible synthetic route can be proposed based on established methods for the synthesis of the pyrrolo[1,2-a]indole scaffold. The following represents a potential multi-step synthesis.

Step 1: Fischer Indole (B1671886) Synthesis

A substituted phenylhydrazine (B124118) is reacted with a suitable ketone to form the indole core.

Step 2: N-Alkylation

The indole nitrogen is alkylated with a reagent containing the acetic acid moiety, likely in a protected form (e.g., an ethyl ester).

Step 3: Cyclization to form the Pyrrolo[1,2-a]indole Core

An intramolecular cyclization, potentially acid-catalyzed, would form the tricyclic pyrrolo[1,2-a]indole system.

Step 4: Thiolation

Introduction of the 4-chlorophenylthio group at the C9 position could be achieved through an electrophilic substitution reaction using 4-chlorophenylsulfenyl chloride.

Step 5: Deprotection

If the acetic acid was protected as an ester, a final hydrolysis step would yield the target compound, L-888607 Racemate.

Conclusion

L-888607 Racemate is a valuable research tool for investigating the roles of the DP1 and TP receptors in various physiological and pathological processes. Its dual antagonist activity presents a unique pharmacological profile that may be of interest for the development of novel therapeutics. The information provided in this technical guide, including the detailed signaling pathways and experimental protocols, is intended to facilitate further exploration of this compound's potential by the scientific community.

References

In-Vitro Profile of L-888607 Racemate: A Dual-Acting Prostanoid Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-888607 has emerged as a compound of significant interest within prostanoid receptor research, albeit with a complex pharmacological profile that has been the subject of some confusion in publicly available data. Initial reports highlighted L-888,607 as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). However, separate characterizations of "L 888607 Racemate" describe it as an antagonist of the prostaglandin D2 receptor 1 (DP1) and the thromboxane (B8750289) A2 receptor (TP). This guide aims to clarify these distinct activities by presenting the available in-vitro data for both the CRTH2 agonist enantiomer and the DP1/TP antagonist properties of the racemate. This document provides a comprehensive overview of its binding affinities, functional activities, and the experimental methodologies employed in its characterization.

Data Presentation

Table 1: Binding Affinity of L-888,607 at Prostanoid Receptors

The following table summarizes the binding affinities (Ki) of the CRTH2 agonist enantiomer of L-888,607 for a panel of human prostanoid receptors. The data underscores its high affinity and selectivity for the CRTH2 receptor.

| Receptor | Ki (nM) |

| CRTH2 (DP2) | 0.8 |

| DP1 | 2331 |

| TP | 283 |

| EP2 | 8748 |

| EP3-III | 1260 |

| EP4 | 4634 |

| FP | 10018 |

| IP | 14434 |

Table 2: Functional Activity of L-888,607 as a CRTH2 Agonist

This table presents the in-vitro functional potency of L-888,607 as a CRTH2 agonist.

| Assay Type | Parameter | Value (nM) |

| CRTH2 Agonism | EC50 | 0.4 |

Table 3: Binding Affinity of L-888607 Racemate at DP1 and TP Receptors

The following table outlines the binding affinities (Ki) of the racemic mixture of L-888607, highlighting its antagonist activity at the DP1 and TP receptors.

| Receptor | Ki (nM) |

| DP1 | 132 |

| TP | 17 |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of L-888607 for various prostanoid receptors.

General Protocol Outline:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human prostanoid receptor of interest (e.g., CRTH2, DP1, TP) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction, which is then resuspended in a suitable buffer.

-

Competitive Binding Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-PGD2 for CRTH2 and DP1, or a specific TP radioligand) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled L-888607.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of L-888607 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays for CRTH2 Agonism

1. cAMP Inhibition Assay

Objective: To measure the functional potency (EC50) of L-888607 as a CRTH2 agonist by quantifying the inhibition of cyclic AMP (cAMP) production.

General Protocol Outline:

-

Cell Culture: Cells expressing the human CRTH2 receptor, which couples to the Gαi subunit, are cultured.

-

Cell Stimulation: The cells are pre-treated with an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production. Subsequently, the cells are incubated with increasing concentrations of L-888607.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

-

Data Analysis: The decrease in cAMP levels in response to L-888607 is plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve.

2. Calcium Mobilization Assay

Objective: To assess the ability of L-888607 to induce an increase in intracellular calcium concentration via CRTH2 activation.

General Protocol Outline:

-

Cell Loading: Cells expressing the CRTH2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Compound Addition: A baseline fluorescence reading is taken before the addition of increasing concentrations of L-888607.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader equipped for fluorescence detection.

-

Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is plotted against the L-888607 concentration to determine the EC50 value.

Mandatory Visualizations

Signaling Pathways

Pharmacological Profile of L-888607 Racemate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-888607 Racemate is a notable pharmacological tool for researchers investigating prostanoid signaling pathways. It is characterized as a selective antagonist of the prostaglandin (B15479496) D2 receptor subtype 1 (DP1), though it also exhibits significant affinity for the thromboxane (B8750289) A2 receptor (TP). This dual activity necessitates a thorough understanding of its pharmacological profile to ensure accurate interpretation of experimental results. This technical guide provides a comprehensive overview of the binding characteristics of L-888607 Racemate, detailed experimental protocols for its characterization, and a review of the pertinent signaling pathways.

Introduction

Prostaglandin D2 (PGD2) and thromboxane A2 (TXA2) are potent lipid mediators derived from arachidonic acid, playing crucial roles in a myriad of physiological and pathophysiological processes, including inflammation, allergy, and cardiovascular function. Their actions are mediated through specific G-protein coupled receptors (GPCRs), primarily the DP1 receptor for PGD2 and the TP receptor for TXA2. The development of selective antagonists for these receptors is a key area of research for potential therapeutic interventions. L-888607 Racemate has emerged as a compound of interest in this field, demonstrating a distinct binding profile at both DP1 and TP receptors.

Binding Affinity Profile

L-888607 Racemate has been characterized by its binding affinity for both the DP1 and TP receptors. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

Table 1: Binding Affinity (Ki) of L-888607 Racemate at Prostanoid Receptors

| Receptor | Binding Affinity (Ki) |

| Prostaglandin D2 Receptor 1 (DP1) | 132 nM[1] |

| Thromboxane A2 Receptor (TP) | 17 nM[1] |

Data presented as the mean from radioligand binding assays.

Notably, while often cited as a DP1 antagonist, L-888607 Racemate displays approximately 8-fold higher affinity for the TP receptor.[1] This dual antagonism is a critical consideration in the design and interpretation of studies utilizing this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of compounds like L-888607 Racemate.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[2] These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest.

-

Cell Culture and Harvesting: Cells stably or transiently expressing the human DP1 or TP receptor are cultured to near confluence. The cells are then washed with phosphate-buffered saline (PBS) and harvested.

-

Homogenization: The cell pellet is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and homogenized using a Dounce or polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh lysis buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay). Aliquots of the membrane preparation are stored at -80°C until use.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, add:

-

Membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-PGD2 for DP1 or [3H]-SQ 29,548 for TP). The concentration of the radioligand is typically at or near its Kd for the receptor.

-

Varying concentrations of the unlabeled test compound (L-888607 Racemate).

-

Assay buffer to bring the final volume to a set amount (e.g., 250 µL).

-

-

Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist or an antagonist at a receptor and to quantify its potency (e.g., IC50 for an antagonist).

The DP1 receptor is primarily coupled to the Gs alpha subunit of the G-protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. An antagonist would block the agonist-induced increase in cAMP.

-

Cell Preparation: Cells expressing the DP1 receptor are seeded in a suitable assay plate (e.g., 384-well) and cultured overnight.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of L-888607 Racemate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: A known DP1 agonist (e.g., PGD2) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).

-

cAMP Measurement: After a further incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The ability of L-888607 Racemate to inhibit the agonist-induced cAMP production is quantified, and the IC50 value is determined by non-linear regression.

The TP receptor is predominantly coupled to the Gq alpha subunit, and its activation leads to the mobilization of intracellular calcium ([Ca2+]i). An antagonist would block the agonist-induced calcium release.

-

Cell Preparation and Dye Loading: Cells expressing the TP receptor are seeded in a black, clear-bottom assay plate. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Incubation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken. Varying concentrations of L-888607 Racemate are then added to the wells, and the plate is incubated.

-